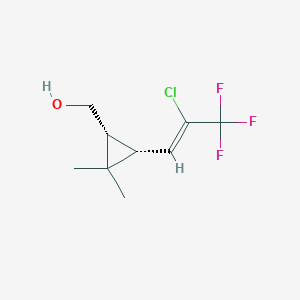
cis-3-(2-Chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-cyclopropanemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3-(2-Chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-cyclopropanemethanol is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(2-Chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-cyclopropanemethanol typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with chloro and trifluoromethyl reagents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring the compound’s commercial viability .
Analyse Chemischer Reaktionen
Types of Reactions
cis-3-(2-Chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-cyclopropanemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
cis-3-(2-Chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-cyclopropanemethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of cis-3-(2-Chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-cyclopropanemethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- cis-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic acid
- cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Uniqueness
cis-3-(2-Chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-cyclopropanemethanol is unique due to its specific combination of chloro and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C9H12ClF3O |
|---|---|
Molekulargewicht |
228.64 g/mol |
IUPAC-Name |
[(1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropyl]methanol |
InChI |
InChI=1S/C9H12ClF3O/c1-8(2)5(6(8)4-14)3-7(10)9(11,12)13/h3,5-6,14H,4H2,1-2H3/b7-3-/t5-,6+/m0/s1 |
InChI-Schlüssel |
CDUSIELCVWVJIW-WTBBGMMKSA-N |
Isomerische SMILES |
CC1([C@@H]([C@@H]1/C=C(/C(F)(F)F)\Cl)CO)C |
Kanonische SMILES |
CC1(C(C1C=C(C(F)(F)F)Cl)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
![3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B13843280.png)
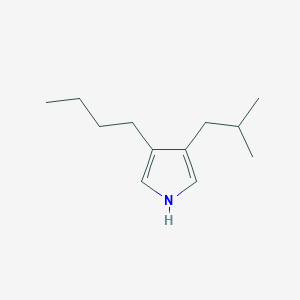
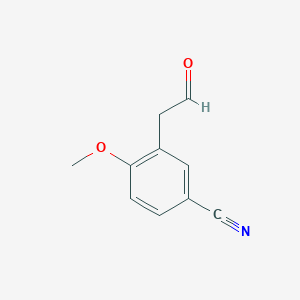
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)
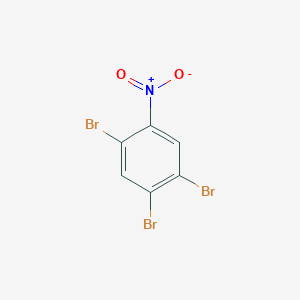
![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)
![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)
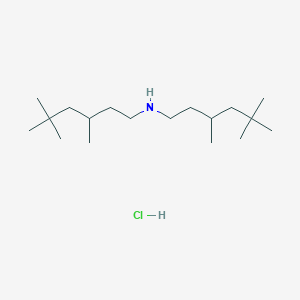
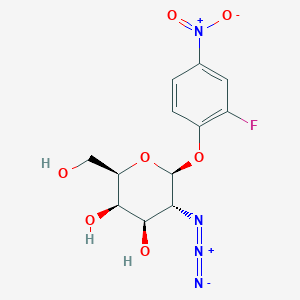

![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)


